molecular formula C23H20N6O2 B12275612 2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline

2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline

Cat. No.: B12275612
M. Wt: 412.4 g/mol
InChI Key: VJZWDANTKDVPKM-UHFFFAOYSA-N
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Description

2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further connected to a pyrimidine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.

    Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.

    Coupling with Pyrimidine and Pyridine Moieties: The pyrimidine and pyridine groups are introduced through nucleophilic substitution reactions, often using halogenated derivatives and suitable nucleophiles.

    Final Coupling: The final step involves coupling the piperidine intermediate with the quinoxaline core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine moieties.

    Reduction: Reduction reactions can be performed on the quinoxaline core to modify its electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.

Scientific Research Applications

2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used to study cellular pathways and molecular interactions due to its ability to bind to specific proteins and enzymes.

    Chemical Biology: It serves as a tool compound to probe biological systems and understand the mechanisms of various biochemical processes.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)benzene: Similar structure but with a benzene core instead of quinoxaline.

    2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridine: Contains a pyridine core, offering different electronic properties.

    2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrazine: Features a pyrazine core, which can affect its biological activity.

Uniqueness

The uniqueness of 2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline lies in its quinoxaline core, which imparts distinct electronic and steric properties. This makes it particularly effective in binding to certain molecular targets and exhibiting specific biological activities.

Properties

Molecular Formula

C23H20N6O2

Molecular Weight

412.4 g/mol

IUPAC Name

[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone

InChI

InChI=1S/C23H20N6O2/c30-22(21-15-25-19-3-1-2-4-20(19)28-21)29-11-7-18(8-12-29)31-23-26-13-17(14-27-23)16-5-9-24-10-6-16/h1-6,9-10,13-15,18H,7-8,11-12H2

InChI Key

VJZWDANTKDVPKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

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